N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-fluoroaniline with 5-methylfurfural in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, and catalysts such as acids or bases depending on the reaction type. Major products formed from these reactions vary but can include derivatives with modified functional groups .
Scientific Research Applications
N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential pharmacological applications, including as an enzyme inhibitor and in the development of antitumor agents.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide. Compared to these compounds, N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12FN3O3 |
---|---|
Molecular Weight |
289.26 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C14H12FN3O3/c1-9-6-7-10(21-9)8-16-18-14(20)13(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+ |
InChI Key |
ABJMKQSHURBVHZ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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